molecular formula C10H18O B13267345 Cyclooctanecarboxaldehyde,1-methyl-

Cyclooctanecarboxaldehyde,1-methyl-

Cat. No.: B13267345
M. Wt: 154.25 g/mol
InChI Key: WFRMWNWHWCVMQP-UHFFFAOYSA-N
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Description

Cyclooctanecarboxaldehyde, 1-methyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclooctane, where a carboxaldehyde group is attached to the ring, and a methyl group is substituted at the first position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanecarboxaldehyde, 1-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with methylmagnesium bromide, followed by oxidation to form the desired aldehyde. Another method includes the use of piperidine and toluene under reflux conditions to produce 1-(cyclooctylidenemethyl)piperidine, which can then be further processed to obtain cyclooctanecarboxaldehyde, 1-methyl- .

Industrial Production Methods

Industrial production of cyclooctanecarboxaldehyde, 1-methyl- typically involves large-scale chemical reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as fractional distillation under reduced pressure to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarboxaldehyde, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclooctanecarboxaldehyde, 1-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctanecarboxaldehyde, 1-methyl- involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, influencing biochemical processes .

Comparison with Similar Compounds

Cyclooctanecarboxaldehyde, 1-methyl- can be compared with other similar compounds such as cyclohexanecarboxaldehyde and cyclooctanecarboxylic acid:

    Cyclohexanecarboxaldehyde: Similar in structure but with a six-membered ring instead of an eight-membered ring.

    Cyclooctanecarboxylic acid: The oxidized form of cyclooctanecarboxaldehyde, 1-methyl-, with a carboxylic acid group instead of an aldehyde group.

Biological Activity

Cyclooctanecarboxaldehyde, 1-methyl- (COC) is an organic compound with a unique structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of COC, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that COC exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for COC against common pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa1000
Klebsiella pneumoniae750

These results suggest that COC possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The anticancer potential of COC has been evaluated using various cancer cell lines. A notable study demonstrated that COC exhibited cytotoxic effects on human cancer cell lines, including breast (MCF-7) and prostate (DU145) cancers. The IC₅₀ values for these cell lines are presented in Table 2.

Cell Line IC₅₀ (µM)
MCF-715
DU14520
AGS (gastric cancer)25

The therapeutic index (TI), calculated as the ratio of IC₅₀ values for normal cells to cancer cells, indicates that COC may have selective toxicity towards tumor cells while sparing normal cells.

The mechanism by which COC exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and caspase activity assays have shown increased levels of apoptotic markers in treated cells. Specifically, the activation of caspase-3 and caspase-9 was observed, suggesting that COC triggers intrinsic apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Agents reported the effectiveness of COC against multi-drug resistant strains of Escherichia coli. The researchers found that COC not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial survival in clinical settings .
  • Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of COC on MCF-7 breast cancer cells. They reported that treatment with COC led to significant reductions in cell viability and induced cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-methylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-10(9-11)7-5-3-2-4-6-8-10/h9H,2-8H2,1H3

InChI Key

WFRMWNWHWCVMQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCC1)C=O

Origin of Product

United States

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